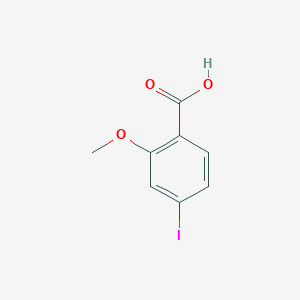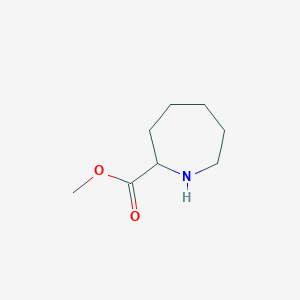
5-Cloro-3-metil-1,2,4-tiadiazol
Descripción general
Descripción
5-Chloro-3-methyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C3H3ClN2S and its molecular weight is 134.59 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-3-methyl-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-3-methyl-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methyl-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Los derivados de tiadiazol, incluyendo 5-Cloro-3-metil-1,2,4-tiadiazol, se han estudiado por su potencial como agentes anticancerígenos . Demuestran eficacia en varios modelos de cáncer, siendo la influencia del sustituyente en la actividad de los compuestos un factor significativo .
Inhibidores Enzimáticos
This compound se ha utilizado como componente de inhibidores enzimáticos médicamente importantes . Los inhibidores enzimáticos juegan un papel crucial en la regulación de la tasa de reacciones en los sistemas biológicos, lo que los hace valiosos en el desarrollo de nuevos agentes terapéuticos.
Colorantes Azo
Este compuesto también ha encontrado uso en la síntesis de colorantes azo . Los colorantes azo se utilizan ampliamente en la industria textil por sus colores vibrantes y sus excelentes propiedades de solidez.
Antibióticos
This compound es un componente de ciertos antibióticos cefalosporínicos . Las cefalosporinas son una clase de antibióticos conocidos por su actividad de amplio espectro contra una amplia gama de infecciones bacterianas.
Pesticidas
El compuesto tiene un uso potencial como pesticida . Los pesticidas son sustancias que se utilizan para controlar plagas, incluidos insectos, malezas y enfermedades de las plantas.
Agentes Antimicrobianos
Los derivados sustituidos de 1,3,4-tiadiazol, que podrían incluir potencialmente this compound, exhiben una amplia gama de actividades biológicas, incluida la actividad antimicrobiana .
Agentes Antituberculosos
Estos derivados también muestran potencial como agentes antituberculosos . La tuberculosis es una enfermedad infecciosa grave que afecta principalmente a los pulmones.
Agentes Anticonvulsivos
Los derivados de 1,3,4-tiadiazol se han estudiado por sus actividades anticonvulsivas . Los anticonvulsivos son medicamentos que se utilizan para prevenir o reducir la gravedad de las convulsiones epilépticas y otras afecciones.
Mecanismo De Acción
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold have been studied for their antimicrobial and anti-epileptic properties . Therefore, it’s possible that 5-Chloro-3-methyl-1,2,4-thiadiazole may interact with targets related to these biological activities.
Mode of Action
Compounds with a 1,3,4-thiadiazole scaffold have been shown to exhibit strong binding affinity and interaction with their targets . The specific interactions and resulting changes caused by 5-Chloro-3-methyl-1,2,4-thiadiazole would need further investigation.
Biochemical Pathways
Given the potential antimicrobial and anti-epileptic properties of 1,3,4-thiadiazole compounds , it’s possible that 5-Chloro-3-methyl-1,2,4-thiadiazole may affect pathways related to these biological activities.
Result of Action
Given the potential antimicrobial and anti-epileptic properties of 1,3,4-thiadiazole compounds , it’s possible that 5-Chloro-3-methyl-1,2,4-thiadiazole may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-3-methyl-1,2,4-thiadiazole. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, it should be handled with appropriate protective measures due to its potential toxicity . Avoidance of strong oxidizing agents and high temperatures or fire sources is also recommended to prevent fire or explosion .
Análisis Bioquímico
Biochemical Properties
5-Chloro-3-methyl-1,2,4-thiadiazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
The effects of 5-Chloro-3-methyl-1,2,4-thiadiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce cell cycle progression, particularly through the G1 to S phase transition . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 5-Chloro-3-methyl-1,2,4-thiadiazole exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound has been shown to inhibit kinase activity, which is crucial for various cellular processes . Additionally, it can modulate gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-methyl-1,2,4-thiadiazole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-methyl-1,2,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
5-Chloro-3-methyl-1,2,4-thiadiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. The compound’s presence can alter metabolic flux and affect the levels of specific metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-Chloro-3-methyl-1,2,4-thiadiazole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-Chloro-3-methyl-1,2,4-thiadiazole is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in these subcellular locations can affect various biochemical processes, including enzyme activity and gene expression .
Propiedades
IUPAC Name |
5-chloro-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c1-2-5-3(4)7-6-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTLLMVRPBXCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512944 | |
| Record name | 5-Chloro-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21734-85-0 | |
| Record name | 5-Chloro-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methyl-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















